2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-4-5-20-15(6-11)18-16(19-17(20)21)24-10-12-7-13(22-2)9-14(8-12)23-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVBOQWGIVFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenylmethylsulfanyl Group: This step involves the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one core with a 3,5-dimethoxyphenylmethylsulfanyl reagent, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is versatile, with modifications at positions 2, 7, and 8 significantly altering properties. Below is a comparative analysis:
Functional Differences
- Biological Activity : Halogenated derivatives (e.g., 8l, 8m) exhibit stronger DNA-binding affinity due to halogen-mediated van der Waals interactions, whereas the target compound’s sulfanyl group may favor thiol-mediated cellular uptake .
- Thermal Stability: The rigid triazinone core in all analogs prevents tautomerization, ensuring structural integrity under physiological conditions .
Research Implications
The target compound’s unique sulfanyl-aryl substitution offers a balance between lipophilicity and reactivity, making it a candidate for antiviral or anticancer studies. However, alkoxy and halogenated analogs remain superior in solubility and target-binding specificity, respectively . Future work should explore hybrid derivatives combining sulfanyl and halogen motifs for optimized pharmacokinetics.
Biological Activity
The compound 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido-triazine core substituted with a sulfanyl group and a dimethoxyphenyl moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of PRMT5 (protein arginine methyltransferase 5), which plays a critical role in gene expression and cell proliferation. Inhibition of PRMT5 has been linked to anti-cancer effects and modulation of immune responses.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido-triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer).
- IC50 Values : The compound showed promising results with IC50 values in the low micromolar range (e.g., 6.2 μM against HCT-116) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar compounds exhibit:
- Bacterial Activity : Active against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Effective against common fungal pathogens such as Candida albicans and Aspergillus niger.
Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer efficacy of the compound on HCT-116 cells:
| Treatment Group | IC50 (μM) | Mechanism |
|---|---|---|
| Control | - | - |
| Compound A | 6.2 | PRMT5 Inhibition |
| Compound B | 43.4 | PRMT5 Inhibition |
This study highlighted the compound's significant potential in targeting cancer cells through PRMT5 inhibition .
Study 2: Antimicrobial Screening
A comparative analysis was conducted on the antimicrobial properties of various pyrido-triazines:
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 μg/mL |
| Compound B | Escherichia coli | 20 μg/mL |
These findings suggest that the compound possesses considerable antimicrobial activity, making it a candidate for further development in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
